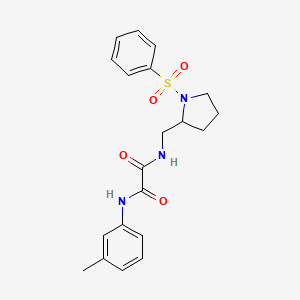![molecular formula C26H29N3O4 B2678272 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775352-82-3](/img/structure/B2678272.png)
1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This heterocycle features a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, and typical of amines .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various functional groups. The exact synthesis would depend on the desired stereochemistry and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic skeleton, with the various other groups attached at different positions. The presence of the oxadiazole ring and the methoxyphenyl groups would add to the complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The piperidine ring is known to participate in a variety of reactions, particularly those involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the polar oxadiazole and methoxyphenyl groups could influence its solubility, while the cyclic structures could influence its stability and reactivity .Aplicaciones Científicas De Investigación
Anticancer Potential
The unique structure of 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine suggests potential as an anticancer agent. Researchers have explored its cytotoxic effects on cancer cell lines, including HeLa cells . Further investigations into its mechanism of action and selectivity against specific cancer types are warranted.
Anti-HIV Activity
Tryptoline derivatives, to which our compound belongs, have demonstrated anti-HIV properties . Investigating the inhibitory effects of this compound on HIV replication could provide valuable insights for drug development.
Antioxidant Effects
The presence of a radical scavenger in related tryptoline derivatives suggests possible antioxidant activity . Evaluating its ability to counter oxidative stress and protect cells from damage would be informative.
Leishmanicidal and Trypanocidal Activities
Tryptoline derivatives have shown promise as leishmanicidal and trypanocidal agents . Investigating whether our compound exhibits similar effects against Leishmania and Trypanosoma species is essential.
Somatostatin Receptor Modulation
Structural modifications at positions 1 and 3 of tryptoline derivatives impact their bioactivities. For instance, a derivative acts as an antagonist of somatostatin receptor type 3 . Further exploration of receptor interactions and signaling pathways is warranted.
Antiviral Potential
Considering the antiviral activity of related compounds, assessing the efficacy of our compound against specific viruses (e.g., tobacco mosaic virus) could yield valuable data .
Structural Optimization
Researchers can explore modifications at positions 1 and 3 to enhance bioactivity. The Pictet–Spengler reaction, which forms the piperidine ring, plays a crucial role in structural optimization .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-31-21-7-3-19(4-8-21)24-27-23(33-28-24)17-18-11-15-29(16-12-18)25(30)26(13-14-26)20-5-9-22(32-2)10-6-20/h3-10,18H,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXDAVKUBKTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678195.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2678196.png)
![4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2678199.png)

![4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2678201.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2678202.png)
![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2678205.png)
![3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2678207.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole](/img/structure/B2678210.png)

![N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2678212.png)